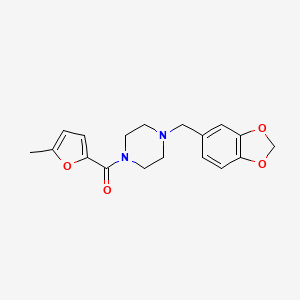![molecular formula C19H22N2O5 B5881948 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as PHB-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been investigated in various studies. In
作用機序
The mechanism of action of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is its specificity towards certain proteins, which allows for targeted studies of protein-protein interactions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the use of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide in scientific research. One area of interest is the development of new drugs and therapies for various diseases based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide and its potential applications in various fields of research.
合成法
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is synthesized using a specific method that involves the reaction of 3,4-dimethoxybenzaldehyde with N-(2-phenoxybutanoyl)imidoyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. This synthesis method has been optimized in various studies to increase the yield and purity of the compound.
科学的研究の応用
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the study of protein-protein interactions. 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can be used as a chemical probe to identify and study protein-protein interactions in complex biological systems. It has also been used in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-15(25-14-8-6-5-7-9-14)19(22)26-21-18(20)13-10-11-16(23-2)17(12-13)24-3/h5-12,15H,4H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYZEGQKZALNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)


![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)

![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)
